REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:14]=[CH:13][C:8]([O:9]C(C)C)=[CH:7][CH:6]=1)([CH3:3])[CH3:2].[C:15]([Cl:18])(=[O:17])[CH3:16].Cl[Sn](Cl)(Cl)Cl>>[C:8]([OH:17])(=[O:9])[CH3:13].[C:15]([OH:17])(=[O:4])[CH3:16].[C:5]1([CH:14]=[CH:13][C:8]([OH:9])=[CH:7][CH:6]=1)[OH:4].[CH:1]([Cl:18])([CH3:3])[CH3:2] |f:3.4.5|
|
Name
|
mono-ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 6H )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 1H )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 4H )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
di-ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 12H )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 2H )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC1=CC=C(OC(C)C)C=C1
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
SnCl4
|
Quantity
|
0.1 mmol
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.C1(O)=CC=C(O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:14]=[CH:13][C:8]([O:9]C(C)C)=[CH:7][CH:6]=1)([CH3:3])[CH3:2].[C:15]([Cl:18])(=[O:17])[CH3:16].Cl[Sn](Cl)(Cl)Cl>>[C:8]([OH:17])(=[O:9])[CH3:13].[C:15]([OH:17])(=[O:4])[CH3:16].[C:5]1([CH:14]=[CH:13][C:8]([OH:9])=[CH:7][CH:6]=1)[OH:4].[CH:1]([Cl:18])([CH3:3])[CH3:2] |f:3.4.5|
|
Name
|
mono-ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 6H )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 1H )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 4H )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
di-ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 12H )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 2H )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC1=CC=C(OC(C)C)C=C1
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
SnCl4
|
Quantity
|
0.1 mmol
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.C1(O)=CC=C(O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |